molecular formula C10H14ClN3O B13407346 4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine

4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine

Cat. No.: B13407346
M. Wt: 227.69 g/mol
InChI Key: GVZJERYUHLZXOM-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

4-chloro-6-(3-methoxypiperidin-1-yl)pyrimidine

InChI

InChI=1S/C10H14ClN3O/c1-15-8-3-2-4-14(6-8)10-5-9(11)12-7-13-10/h5,7-8H,2-4,6H2,1H3

InChI Key

GVZJERYUHLZXOM-UHFFFAOYSA-N

Canonical SMILES

COC1CCCN(C1)C2=CC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 4-chloro-6-methylpyrimidine with 3-methoxypiperidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity and interactions of pyrimidine derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine is unique due to the presence of the methoxypiperidine moiety, which can impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is studied for its interactions with various biological targets, particularly in the context of cancer treatment and kinase inhibition.

Chemical Structure and Properties

The molecular formula of 4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine is C11H14ClN3O, with a molecular weight of 239.7 g/mol. The presence of the chloro and methoxy groups, along with the piperidine moiety, contributes to its unique pharmacological profile.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The piperidine group is known to enhance binding affinity and specificity towards various biological targets, including kinases. It has been shown to inhibit certain kinases associated with cancer progression, making it a candidate for further development in cancer therapeutics.

Biological Activity Data

Biological Activity Description
Kinase Inhibition Exhibits potent inhibition against various kinases involved in cancer signaling.
Antiproliferative Effects Demonstrates significant antiproliferative activity in various cancer cell lines.
Cell Cycle Arrest Induces cell cycle arrest, particularly in submicromolar concentrations.

Case Studies and Research Findings

  • Anticancer Activity : In a study focusing on the development of novel anticancer agents, 4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine was evaluated for its ability to inhibit cell growth in esophageal cancer cell lines. The compound showed promising results, indicating a potential for further development as an anticancer drug .
  • Kinase Target Engagement : Research demonstrated that this compound engages with epidermal growth factor receptors (EGFR) and other related kinases. In vitro assays indicated that it could effectively reduce the activity of mutant forms of EGFR, which are often implicated in resistance to conventional therapies .
  • Structure-Activity Relationship (SAR) : A series of analogs were synthesized to explore the SAR of pyrimidine derivatives. Modifications to the piperidine ring were found to significantly affect the potency and selectivity of the compounds against various kinase targets .

Pharmacokinetics

Pharmacokinetic studies revealed that 4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine exhibits moderate clearance rates in vivo, suggesting favorable absorption characteristics when administered orally. The bioavailability was noted to exceed expectations, indicating potential for effective therapeutic dosing .

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